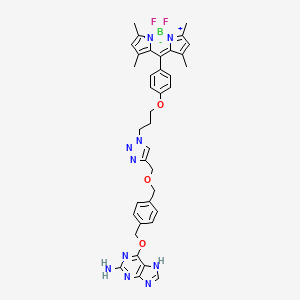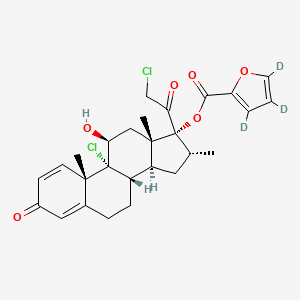
Ebastine N-oxide-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ebastine N-oxide-d5 is a deuterated derivative of Ebastine, a second-generation non-sedating antihistamine. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Ebastine. The deuterium atoms in this compound provide a unique advantage in mass spectrometry, allowing for more precise tracking and analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ebastine N-oxide-d5 can be synthesized through the oxidation of Ebastine-d5. The process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the N-oxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as column chromatography to obtain the desired product with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ebastine N-oxide-d5 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: N-oxide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Higher oxidation state derivatives.
Reduction: Ebastine-d5.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ebastine N-oxide-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism of Ebastine.
Biology: Helps in understanding the metabolic pathways and interactions of Ebastine in biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Ebastine.
Industry: Employed in the development of new formulations and drug delivery systems for Ebastine.
Mécanisme D'action
Ebastine N-oxide-d5 exerts its effects by inhibiting the H1 histamine receptors. The deuterium atoms do not alter the pharmacological activity of the compound but provide a distinct mass difference that aids in tracking the compound in metabolic studies. The primary molecular target is the H1 receptor, and the pathway involves the inhibition of histamine-induced responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ebastine: The parent compound, a non-sedating antihistamine.
Desalkyl Ebastine-d5: A deuterated metabolite of Ebastine.
Hydroxy Ebastine: A hydroxylated derivative of Ebastine.
Uniqueness
Ebastine N-oxide-d5 is unique due to the presence of deuterium atoms, which provide a distinct advantage in mass spectrometry. This allows for more accurate and precise tracking of the compound in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C32H39NO3 |
|---|---|
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)-4-[1-oxido-4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-ium-1-yl]butan-1-one |
InChI |
InChI=1S/C32H39NO3/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33(35)23-20-29(21-24-33)36-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D |
Clé InChI |
PFOUEGNOVHBNHS-UAVBZTRNSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CC[N+](CC3)(CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[O-])[2H])[2H] |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCC[N+]2(CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



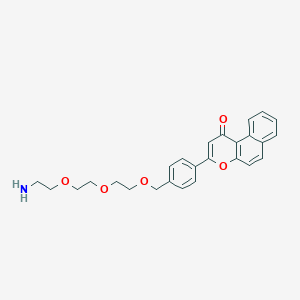
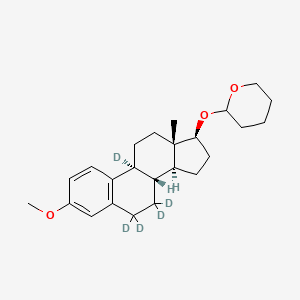

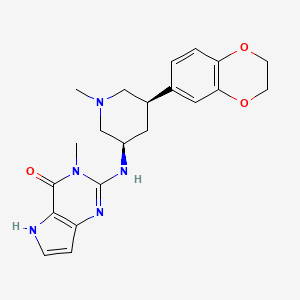


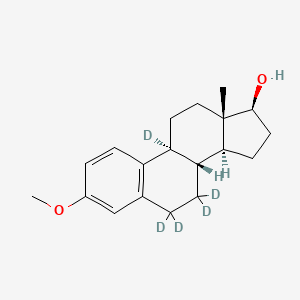
![5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine](/img/structure/B12424187.png)
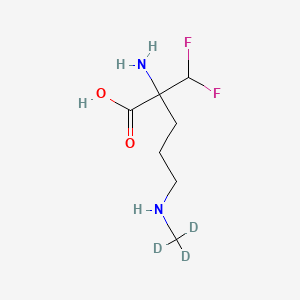
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)
